molecular formula C9H10N2O B092924 1-(Methoxymethyl)benzoimidazole CAS No. 18249-98-4

1-(Methoxymethyl)benzoimidazole

Cat. No. B092924
CAS RN: 18249-98-4
M. Wt: 162.19 g/mol
InChI Key: IGVBEHIUIDPEKE-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)benzoimidazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-(Methoxymethyl)benzoimidazole, often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . This process can be accelerated using a nano-electrospray ion source to generate electrostatically charged microdroplets . The reactions are acid-catalyzed, and the intermediate arylamides dehydrate to give benzimidazoles in a subsequent thermally enhanced step .


Molecular Structure Analysis

The molecular structure of 1-(Methoxymethyl)benzoimidazole consists of a benzimidazole core with a methoxymethyl substituent . The benzimidazole core is a bicyclic structure containing a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives, including 1-(Methoxymethyl)benzoimidazole, undergo various chemical reactions. For instance, they can react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Scientific Research Applications

Pharmacological Properties

Benzimidazoles possess many pharmacological properties and are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . They are used in antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Biological and Clinical Studies

Molecules having benzimidazole motifs showed promising application in biological and clinical studies . The biological application of benzimidazole nucleus was discovered way back in 1944 . Benzimidazole structure found isosters of naturally occurring nucleotides, which allows them to contact easily with the biopolymers of the living system .

Anticancer Activities

Some benzimidazole derivatives have shown preliminary in vitro anticancer activities . For example, a lead benzimidazole compound was optimized for solubility by introducing N-methylpiperazine groups at the 2-position .

Synthesis and Evaluation

Benzimidazole derivatives such as 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated .

Materials Chemistry

Benzimidazole derivatives have applications in materials chemistry . Their properties make them suitable for use in various materials and chemical processes .

Electronics and Technology

In the field of electronics and technology, benzimidazole derivatives are used due to their excellent properties like increased stability and significant biological activity .

Dyes and Pigments

Benzimidazole derivatives are used in the production of dyes and pigments . Their chemical structure allows for a wide range of colors and hues .

Agriculture

In agriculture, benzimidazole derivatives are used for various purposes . Their properties make them suitable for use in various agricultural applications .

Future Directions

Benzimidazole derivatives, including 1-(Methoxymethyl)benzoimidazole, have shown promising therapeutic potential, particularly as anticancer agents . Future research may focus on further exploring their biological activities and developing new synthetic methods .

Mechanism of Action

Target of Action

Benzimidazole derivatives, a class of compounds to which 1-(methoxymethyl)benzoimidazole belongs, have been reported to exhibit a wide range of biological activities . They have been used as corrosion inhibitors for steels, pure metals, and alloys .

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 1-(Methoxymethyl)benzoimidazole might interact with its targets in a similar manner, altering their normal function and leading to changes in their activity.

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles . This suggests that 1-(Methoxymethyl)benzoimidazole might have similar pharmacokinetic properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects . This suggests that 1-(Methoxymethyl)benzoimidazole might have similar effects.

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that 1-(Methoxymethyl)benzoimidazole might exhibit similar environmental stability.

properties

IUPAC Name

1-(methoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVBEHIUIDPEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364236
Record name 1-(methoxymethyl)benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)benzoimidazole

CAS RN

18249-98-4
Record name 1-(methoxymethyl)benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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